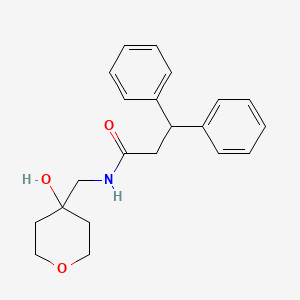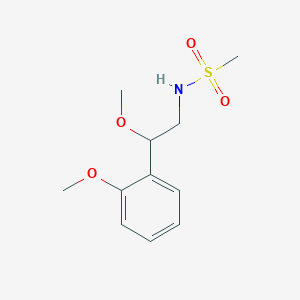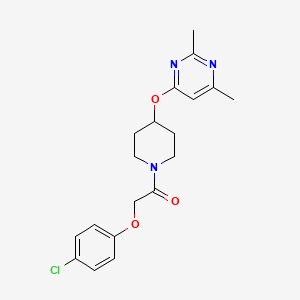![molecular formula C21H20N2O4 B2754409 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea CAS No. 1421507-69-8](/img/structure/B2754409.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, a naphthalen-1-yl group, and a urea group . Benzo[d][1,3]dioxol-5-yl is a component found in many organic compounds, including some pharmaceuticals . Naphthalen-1-yl is a polycyclic aromatic hydrocarbon derived from naphthalene. Urea is a common component in many compounds and has a wide range of uses .
Molecular Structure Analysis
Again, without specific information, I can only speculate that the molecular structure would involve the benzo[d][1,3]dioxol-5-yl group and the naphthalen-1-yl group connected by the urea group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Synthesis of Urea Derivatives
Research into the synthesis of urea derivatives, including those containing naphthalene groups, has demonstrated the potential for developing novel compounds with varied applications. One study outlines the efficient combination of ionic liquids and microwave irradiation for polycondensation of compounds containing 3-hydroxynaphthalene, leading to high yields of disubstituted urea derivatives suitable for polymerization studies (Mallakpour & Rafiee, 2007).
Cascade Reactions for Naphthalenones
An innovative cascade reaction involving sulfoxonium ylides with α-diazocarbonyl compounds has been reported. This method leads to the formation of highly functionalized naphthalenones, showcasing the chemical versatility of naphthalene derivatives in synthesizing complex molecules (Chen et al., 2019).
Photoinitiation for Radical Polymerization
The development of a 1,3-benzodioxole derivative of naphthodioxinone as a caged one-component Type II photoinitiator for free radical polymerization highlights the application of benzodioxole and naphthalene moieties in materials science. Upon irradiation, this compound releases active species that initiate polymerization, illustrating its potential in photopolymerization processes (Kumbaraci et al., 2012).
Biochemical Evaluation and Photophysical Properties
Acetylcholinesterase Inhibitors
Flexible urea derivatives have been evaluated for their antiacetylcholinesterase activity. The design of these compounds involves optimizing the spacer length and conformational flexibility, contributing to the understanding of molecular interactions with the enzyme and offering insights into the development of therapeutic agents (Vidaluc et al., 1995).
Fluorescent Derivatives for Biological Assays
The synthesis of fluorescent derivatives from amino acids for potential use in biological assays has been explored. By coupling amino acids with naphthalene derivatives, researchers have developed strongly fluorescent compounds, opening avenues for their application in biological imaging and diagnostics (Frade et al., 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-naphthalen-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(25)23-15-8-9-19-20(12-15)27-13-26-19/h1-9,12,18,24H,10-11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNNTNIGJSJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)
![3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2754334.png)

![(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2754339.png)
![1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide](/img/structure/B2754341.png)
![N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2754343.png)

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/no-structure.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2754348.png)
